molecular formula C10H11N3O B13068067 7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13068067
M. Wt: 189.21 g/mol
InChI Key: XHUKUTWSCVBQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its significant potential in targeted cancer therapy and as a protein kinase inhibitor (PKI) . This rigid, planar heterocyclic system serves as a versatile molecular framework for developing potent inhibitors of critical enzymes, including Casein Kinase 2 (CK2), EGFR, B-Raf, and MEK, which are often dysregulated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Researchers utilize this scaffold to design compounds that act as ATP-competitive or allosteric inhibitors, disrupting the aberrant signaling pathways essential for cancer cell proliferation and survival . The specific substitution pattern of the 7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one derivative is designed to explore structure-activity relationships (SAR), where modifications at positions like C-7 are known to profoundly influence binding affinity, selectivity, and overall pharmacological properties . This compound is intended for investigational use in enzymatic assays, cell-based antiproliferative studies, and in the ongoing search for novel oncological agents with improved efficacy and selectivity profiles . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

7-cyclopropyl-3-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C10H11N3O/c1-6-5-11-13-8(7-2-3-7)4-9(14)12-10(6)13/h4-5,7H,2-3H2,1H3,(H,12,14)

InChI Key

XHUKUTWSCVBQHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)C=C(N2N=C1)C3CC3

Origin of Product

United States

Preparation Methods

Key Steps in Core Construction:

Specific Preparation of 7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

While direct literature on the exact compound is limited, related synthetic routes for 7-substituted pyrazolo[1,5-a]pyrimidines with cyclopropyl groups provide a framework:

Introduction of the Cyclopropyl Group at Position 7

  • The 7-position substitution with a cyclopropyl group is commonly achieved by starting from a 7-chloro or 7-halo pyrazolo[1,5-a]pyrimidine intermediate.
  • Nucleophilic substitution of the halogen with cyclopropylamine or cyclopropyl nucleophiles under palladium-catalyzed conditions or nucleophilic aromatic substitution can be employed to install the cyclopropyl moiety.

Installation of the 3-Methyl Group

  • The methyl group at position 3 can be introduced via methyl-substituted pyrazole precursors or by alkylation reactions post-ring formation.
  • Alternatively, starting from 3-methylpyrazole derivatives in the cyclocondensation step ensures the methyl group is incorporated during ring construction.

Formation of the 5-One (Ketone) Functionality

  • The 5-one functionality is typically introduced by oxidation or by using malonic acid derivatives that lead to carbonyl formation at position 5 after ring closure.
  • Oxidative steps or selective hydrolysis of ester intermediates can yield the ketone at the 5-position.

Representative Synthetic Route (Adapted from Related Pyrazolo[1,5-a]pyrimidine Syntheses)

Step Reagents/Conditions Description Yield (%)
1 3-methyl-5-amino-1H-pyrazole + malonic acid + POCl3/pyridine Cyclocondensation to form 3-methyl-pyrazolo[1,5-a]pyrimidin-5-one core 70-85
2 Chlorination at 7-position (e.g., POCl3) Formation of 7-chloro intermediate 75-90
3 Nucleophilic substitution with cyclopropylamine (Pd-catalyzed or SNAr) Introduction of cyclopropyl group at position 7 60-80
4 Purification (chromatography, recrystallization) Isolation of final compound -

Detailed Research Findings and Notes

  • Catalytic Systems : Palladium-catalyzed amination (Buchwald-Hartwig type) is effective for introducing cyclopropylamine at the 7-position, providing good yields and selectivity. Use of ligands such as BINAP and bases like cesium carbonate in dioxane solvent at moderate temperatures (~25–100 °C) has been reported.
  • Reductive Amination : In some analog syntheses, reductive amination with sodium triacetoxyborohydride is used to install amine substituents, though this is more common for other positions.
  • Oxidation and Functional Group Transformations : Dess–Martin periodinane and sodium borohydride are employed for selective oxidation and reduction steps in related pyrazolo[1,5-a]pyrimidine derivatives, enabling the formation of aldehydes or alcohol intermediates before final functionalization.
  • Purity and Characterization : Final compounds are typically purified by flash chromatography and characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and substitution pattern.

Summary Table of Key Preparation Methods

Preparation Aspect Methodology Reagents/Conditions Notes
Core ring formation Cyclocondensation 3-aminopyrazole + malonic acid + POCl3/pyridine Versatile for substitution
7-Cyclopropyl substitution Nucleophilic substitution or Pd-catalyzed amination 7-chloro intermediate + cyclopropylamine, Pd(OAc)2, BINAP, Cs2CO3, dioxane High selectivity and yield
3-Methyl group introduction Starting from methylated pyrazole or alkylation Methyl-substituted pyrazole precursors Incorporated during ring formation
5-One functionality Oxidation/hydrolysis Dess–Martin periodinane, NaBH4, or LiOH hydrolysis Controls ketone formation
Purification Chromatography, recrystallization Silica gel, solvent systems Ensures compound purity

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various aryl groups at the C3 position .

Scientific Research Applications

7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidinone Derivatives

Pyrazolo[1,5-a]pyrimidinones exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidinones

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference
7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 7-Cyclopropyl, 3-Methyl C₁₀H₁₁N₃O 189.21 Potential kinase inhibitor scaffold
5-Phenyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (9j) 5-Phenyl, 3-(4-Methoxyphenyl) C₁₉H₁₅N₃O₂ 317.34 Intermediate for anti-mycobacterial agents
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 3-Bromo, 7-CF₃ C₇H₃BrF₃N₃O 282.02 Precursor for Pim1 kinase inhibitors
5'-Methyl-3,3'-diphenyl-4H-[6,7']bi(pyrazolo[1,5-a]pyrimidinyl)-7-one (3b) 3-Phenyl, 5'-Methyl C₂₆H₂₀N₆O 433.17 Antibacterial activity (Gram-positive)
7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one 7-Hydroxy, 2-Methyl C₇H₇N₃O₂ 165.15 Synthetic intermediate

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

  • Position 3 : Aryl groups (e.g., phenyl, 4-methoxyphenyl) at position 3 enhance antibacterial activity. For example, compound 3b (3-phenyl) showed significant activity against Gram-positive bacteria, comparable to chloramphenicol .
  • Position 7 : Electron-withdrawing groups (e.g., CF₃) improve stability and enable cross-coupling reactions for diversification. The trifluoromethyl group in 3-bromo-7-CF₃ derivatives facilitates Suzuki–Miyaura couplings to generate kinase inhibitor candidates .

Synthetic Accessibility The target compound’s cyclopropyl group at position 7 is less common but offers steric and electronic modulation. In contrast, 7-CF₃ derivatives are synthesized via SNAr reactions using PyBroP activation . Bicyclic derivatives like 3b are prepared via multicomponent reactions between 5-aminopyrazoles and dehydroacetic acid (DHAA), highlighting versatility in scaffold assembly .

Molecular Weight: Derivatives like 3b (MW 433.17) exceed typical drug-like thresholds, suggesting prioritization of smaller analogs (e.g., 7-CF₃ series, MW ~280) for lead optimization .

Research Implications

  • Kinase Inhibition : The trifluoromethylated derivatives (e.g., 3-bromo-7-CF₃ ) are precursors to Pim1 kinase inhibitors, a target in oncology . The target compound’s cyclopropyl group could be explored for similar applications.
  • Antimicrobial Optimization : The phenyl-substituted 3b demonstrates that bulky aryl groups at position 3 improve antibacterial activity. This insight could guide functionalization of the cyclopropyl-methyl analog .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.